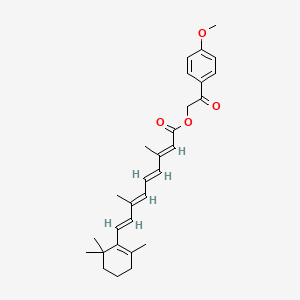

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

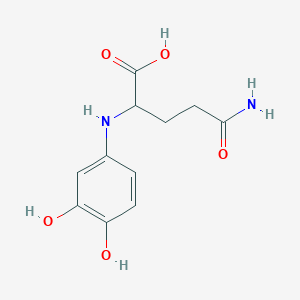

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-Formamido-4-methylsulfanylbutanoat ist eine komplexe organische Verbindung mit der Summenformel C29H53NO5. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die einen Oxetanring, eine lange aliphatische Kette und eine Formamidgruppe umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-Formamido-4-methylsulfanylbutanoat umfasst mehrere Schritte, beginnend mit der Herstellung des Oxetanrings. Der Oxetanring kann durch eine Paternò–Büchi-Reaktion synthetisiert werden, die die photochemische Cycloaddition eines Alkens mit einer Carbonylverbindung beinhaltet. Die Hexylgruppe wird dann durch eine Grignard-Reaktion mit Hexylmagnesiumbromid eingeführt.

Die Tridecan-2-yl-Gruppe wird über eine Friedel-Crafts-Alkylierung-Reaktion unter Verwendung von Tridecylchlorid und Aluminiumchlorid als Katalysator an den Oxetanring gebunden. Die Formamidgruppe wird durch eine Formylierungs-Reaktion mit Ameisensäure und einem Dehydratisierungsmittel wie Phosphorylchlorid eingeführt. Schließlich wird die 4-Methylsulfanylbutanoatgruppe durch eine Veresterungsreaktion mit 4-Methylsulfanylbutansäure und einem geeigneten Kupplungsmittel wie Dicyclohexylcarbodiimid (DCC) angebracht.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung beinhaltet typischerweise die gleichen Synthesewege, jedoch in größerem Maßstab. Die Reaktionen werden in großen Reaktoren durchgeführt, wobei Temperatur, Druck und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen und kontinuierlichen Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate involves multiple steps, starting with the preparation of the oxetane ring. The oxetane ring can be synthesized through a Paternò–Büchi reaction, which involves the photochemical cycloaddition of an alkene with a carbonyl compound. The hexyl group is then introduced through a Grignard reaction with hexylmagnesium bromide.

The tridecan-2-yl group is attached to the oxetane ring through a Friedel-Crafts alkylation reaction, using tridecyl chloride and aluminum chloride as the catalyst. The formamido group is introduced through a formylation reaction with formic acid and a dehydrating agent such as phosphorus oxychloride. Finally, the 4-methylsulfanylbutanoate group is attached through an esterification reaction with 4-methylsulfanylbutanoic acid and a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-Formamido-4-methylsulfanylbutanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Carbonsäuren oder Ketonen führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.

Substitution: Nukleophile Substitutionsreaktionen können an der Formamidgruppe auftreten, was zur Bildung verschiedener Amide oder Ester führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium, Chromtrioxid in Essigsäure.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether, Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Ammoniak, primäre Amine oder Alkohole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren, Ketone.

Reduktion: Alkohole, Amine.

Substitution: Verschiedene Amide, Ester.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.

Medizin: Untersucht auf sein potenzielles Einsatzgebiet in der Arzneimittelentwicklung, insbesondere für seine Fähigkeit, bestimmte Enzyme und Signalwege zu hemmen.

Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien verwendet, einschließlich Polymeren und Tensiden.

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-Formamido-4-methylsulfanylbutanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme, wie z. B. Lipasen, hemmt, indem sie an deren aktive Zentren bindet und den Zugang des Substrats verhindert. Diese Hemmung kann zu einer Abnahme des Abbaus von Triglyceriden und anderen Lipiden führen, was therapeutische Wirkungen bei Erkrankungen wie Fettleibigkeit und Hyperlipidämie haben kann.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.

Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as lipases, by binding to their active sites and preventing substrate access. This inhibition can lead to a decrease in the breakdown of triglycerides and other lipids, which can have therapeutic effects in conditions like obesity and hyperlipidemia.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Orlistat: Ein bekannter Lipasehemmer mit ähnlicher Struktur, der zur Behandlung von Fettleibigkeit eingesetzt wird.

Valin, N-Formyl-, 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester: Eine weitere Verbindung mit einem ähnlichen Oxetanring und einer aliphatischen Kette, die in der organischen Synthese verwendet wird.

Einzigartigkeit

1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-Formamido-4-methylsulfanylbutanoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

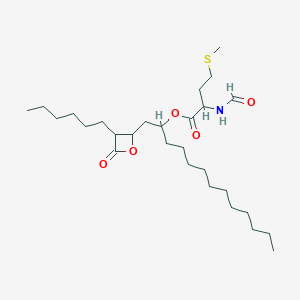

Molekularformel |

C28H51NO5S |

|---|---|

Molekulargewicht |

513.8 g/mol |

IUPAC-Name |

1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C28H51NO5S/c1-4-6-8-10-11-12-13-14-15-17-23(33-28(32)25(29-22-30)19-20-35-3)21-26-24(27(31)34-26)18-16-9-7-5-2/h22-26H,4-21H2,1-3H3,(H,29,30) |

InChI-Schlüssel |

TYJLRPRIZKCSFS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCSC)NC=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-hydroxy-3-[(2S,4R)-2-[(4R)-2-(2-hydroxy-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidin-4-yl]-2,2-dimethylpropanoic acid](/img/structure/B12296335.png)

![4,16-Dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione](/img/structure/B12296348.png)

![1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B12296355.png)

![imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-c]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-lambda6-sulfane](/img/structure/B12296368.png)

![2-[3-[5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid](/img/structure/B12296377.png)

![(S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12296380.png)

![N-[1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12296396.png)

![3,5-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B12296401.png)

![2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)